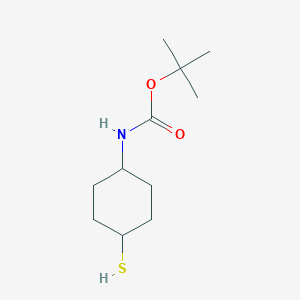
(4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Metabolism in Biological Systems
(4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester and related compounds have been studied for their metabolism in biological systems. In a study on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT) in rats and humans, it was found that BHT and its derivatives undergo complex metabolic processes, involving the formation of various metabolites such as BHT-acid, glucuronides, and mercapturic acids. These findings highlight the importance of understanding the metabolic pathways of such compounds in different species (Daniel, Gage, & Jones, 1968).
Synthesis and Polymerization Studies
The synthesis and polymerization of new cyclic esters, including compounds similar to this compound, have been a subject of research. For instance, a study described the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. Such research is crucial for the development of hydrophilic aliphatic polyesters and other materials (Trollsås et al., 2000).
Structure-Property Relationships in Pharmacology
While focusing on non-drug applications, it's notable that the structure-property relationships of carbamate-based compounds, similar to this compound, have been studied in the context of pharmacology. These studies provide insights into the chemical and biological stability of such compounds, which can be relevant for various scientific applications beyond pharmacology (Vacondio et al., 2009).
Crystallographic and Synthetic Studies
Crystallographic and synthetic studies have been conducted on compounds structurally similar to this compound. These studies provide valuable information on the physical properties and potential applications of these compounds in various fields, including materials science (Kant, Singh, & Agarwal, 2015).
Quantitative Structure-Activity Relationship
The quantitative structure-activity relationship (QSAR) of fatty acid amide hydrolase inhibitors, which include compounds structurally similar to this compound, has been studied. These studies contribute to the understanding of how structural variations in such compounds affect their activity, which can be applied in various scientific research areas (Mor et al., 2008).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of other complex molecules
Cellular Effects
Given its role in chemical synthesis, it may influence cell function by participating in the production of other bioactive compounds .
Molecular Mechanism
It is known that the compound can be used in the synthesis of other molecules, suggesting that it may interact with various biomolecules . The specifics of these interactions, including any potential enzyme inhibition or activation, are not currently known.
properties
IUPAC Name |
tert-butyl N-(4-sulfanylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMNZSSIAKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2133358-62-8 | |
| Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



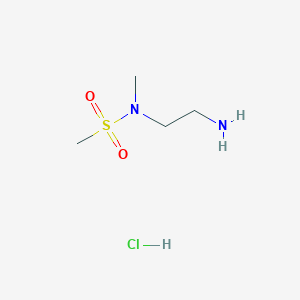
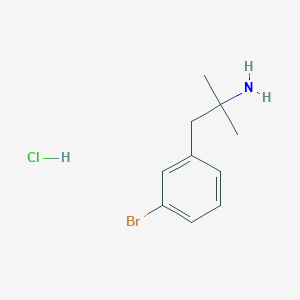
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
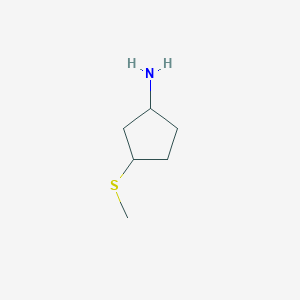
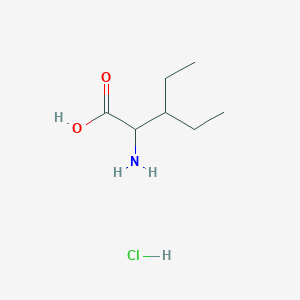
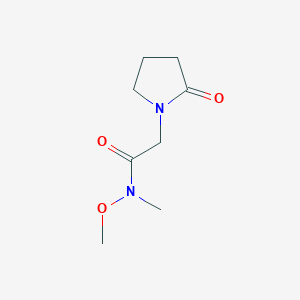
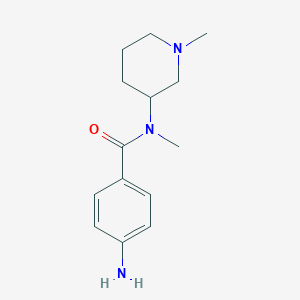
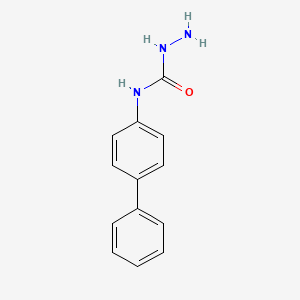
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)
![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)

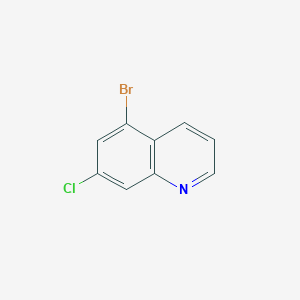

![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)